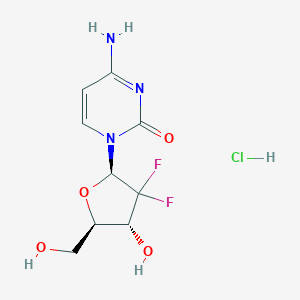

Gemcitabinhydrochlorid

Übersicht

Beschreibung

Gemcitabinhydrochlorid ist ein Chemotherapeutikum, das zur Behandlung verschiedener Krebsarten eingesetzt wird, darunter Brustkrebs, nicht-kleinzelliger Lungenkrebs, Eierstockkrebs und Bauchspeicheldrüsenkrebs . Es ist ein Nukleosid-Analogon, das einen der Bausteine von RNA und DNA nachahmt und so die Fähigkeit der Zellen, DNA und Proteine zu bilden, stört, wodurch das Wachstum von Krebszellen verlangsamt oder gestoppt wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von this compound umfasst mehrere Schritte. Zunächst wird Cytidin als Ausgangsmaterial verwendet, um 3’,5’ und N-geschütztes Cytidin herzustellen. Dieser Zwischenstoff wird dann oxidiert, um 2’-Keto-Cytidin zu erhalten. Der letzte Schritt umfasst die katalytische Deoxidation und Bifluorierung unter Verwendung eines neuartigen, effizienten Deoxidationsfluorierungsreagens . Eine andere Methode umfasst die Herstellung von 2-Desoxy-D-erythro-2,2-Difluor-ribofuranos-3,5-dibenzoat, gefolgt von Reduktion und Reinigung durch Chromatographie und Kristallisationstechniken .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt in der Regel in großem Maßstab unter Verwendung der oben genannten Methoden. Der Prozess ist optimiert, um eine hohe Reinheit und Ausbeute zu gewährleisten und die Anforderungen des Arzneibuchs zu erfüllen .

Wissenschaftliche Forschungsanwendungen

Pancreatic Cancer

Gemcitabine is the first-line treatment for patients with locally advanced or metastatic pancreatic adenocarcinoma. Clinical trials have demonstrated its effectiveness, with objective response rates ranging from 5% to 12% and median survival times between 3.9 to 6.3 months when used as monotherapy .

Non-Small Cell Lung Cancer (NSCLC)

In combination with cisplatin, gemcitabine is indicated for the first-line treatment of inoperable NSCLC. Studies show improved response rates compared to monotherapy, with significant survival benefits noted in advanced stages .

Breast Cancer

Gemcitabine is utilized in combination with paclitaxel for treating metastatic breast cancer that has progressed after anthracycline therapy. The combination therapy has shown promising results in improving patient outcomes .

Ovarian Cancer

In cases of advanced ovarian cancer that relapsed at least six months post-platinum therapy, gemcitabine combined with carboplatin has been effective, showcasing improved response rates and survival outcomes .

Data Table: Summary of Clinical Indications and Efficacy

| Cancer Type | Treatment Regimen | Objective Response Rate | Median Survival Time |

|---|---|---|---|

| Pancreatic Cancer | Gemcitabine (monotherapy) | 5% - 12% | 3.9 - 6.3 months |

| Non-Small Cell Lung Cancer | Gemcitabine + Cisplatin | Improved vs monotherapy | Not specified |

| Metastatic Breast Cancer | Gemcitabine + Paclitaxel | Not specified | Not specified |

| Advanced Ovarian Cancer | Gemcitabine + Carboplatin | Improved | Not specified |

Case Studies

Several case studies have documented the efficacy of gemcitabine in various settings:

- A study involving patients with advanced pancreatic cancer demonstrated that prolonged infusion times enhance the antitumor activity of gemcitabine compared to higher doses administered over shorter periods .

- Another clinical trial assessed gemcitabine's effects on NSCLC patients, revealing that combination therapy significantly improved overall survival compared to single-agent treatments .

Wirkmechanismus

Target of Action

Gemcitabine hydrochloride primarily targets the DNA synthesis process in cells . It is a nucleoside metabolic inhibitor that acts as a prodrug . Once transported into the cell, it must be phosphorylated by deoxycytidine kinase to an active form .

Mode of Action

Gemcitabine hydrochloride interacts with its targets by replacing the building blocks of nucleic acids during DNA elongation . This results in the arrest of tumor growth and promotes apoptosis of malignant cells . It blocks the progression of cells through the G1/S-phase boundary .

Biochemical Pathways

Gemcitabine hydrochloride affects the DNA synthesis pathway. It is transformed into its active metabolites that work by replacing the building blocks of nucleic acids during DNA elongation . This disrupts the ability of the cells to make DNA and proteins, which slows or stops the growth of cancer cells and other rapidly dividing cells .

Pharmacokinetics

Gemcitabine hydrochloride is widely distributed into tissues and is also present in ascitic fluid . It is metabolized intracellularly by nucleoside kinases to active metabolites . It is mainly excreted through the renal system . The volume of distribution and clearance are decreased in women . The clearance and half-life increase with age .

Result of Action

The molecular and cellular effects of Gemcitabine hydrochloride’s action include the slowing or stopping of the growth of cancer cells and other rapidly dividing cells, and causing them to die . After incorporation of gemcitabine nucleotide on the end of the elongating DNA strand, one more deoxynucleotide is added and thereafter, the DNA polymerases are unable to proceed .

Action Environment

Environmental factors can influence the action of Gemcitabine hydrochloride. For instance, the presence of competing substances can affect the uptake of Gemcitabine hydrochloride . Additionally, the biological and physicochemical properties of the action site should be considered when developing targeted and/or smart nanocarriers . The stability of Gemcitabine hydrochloride can also be affected by environmental conditions such as temperature .

Biochemische Analyse

Biochemical Properties

Gemcitabine hydrochloride is a cytidine analog with two fluorine atoms replacing the hydroxyl on the ribose . As a prodrug, gemcitabine is transformed into its active metabolites that work by replacing the building blocks of nucleic acids during DNA elongation . This process arrests tumor growth and promotes apoptosis of malignant cells .

Cellular Effects

Gemcitabine hydrochloride disrupts the ability of cells to make DNA and proteins, which slows or stops the growth of cancer cells and other rapidly dividing cells, causing them to die . It has been shown to enhance the immunogenicity of lung cancer by increasing the exposure of calreticulin, high mobility group box 1, and upregulating expression of NKG2D ligands .

Molecular Mechanism

Gemcitabine hydrochloride works by blocking the creation of new DNA, resulting in cell death . Once transported into the cell, it must be phosphorylated by deoxycytidine kinase to an active form . Both gemcitabine diphosphate and gemcitabine triphosphate inhibit processes required for DNA synthesis .

Temporal Effects in Laboratory Settings

Gemcitabine hydrochloride solutions have been found to be chemically stable at room temperature for 35 days . They may develop crystals when stored at 4°C . These crystals do not redissolve upon warming .

Dosage Effects in Animal Models

Pharmacokinetic and biodistribution studies have shown that gemcitabine hydrochloride exhibits increased bioavailability, distribution half-life, and elimination half-life with less accumulation of the drug in the kidneys .

Metabolic Pathways

Gemcitabine hydrochloride is involved in nucleoside metabolic pathways . It is initially phosphorylated by deoxycytidine kinase, and to a lower extent, the extra-mitochondrial thymidine kinase 2 to form gemcitabine monophosphate .

Transport and Distribution

Gemcitabine hydrochloride is transported into cells where it is transformed into its active metabolites . A study has shown that encapsulation of gemcitabine hydrochloride in biocompatible iron-based metal organic framework improved its bioavailability and therapeutic efficacy with reduced side effects .

Subcellular Localization

Once inside the cell, gemcitabine hydrochloride is phosphorylated to its active form, which then inhibits processes required for DNA synthesis . This suggests that gemcitabine hydrochloride and its active metabolites are localized in the nucleus where DNA synthesis occurs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of gemcitabine hydrochloride involves several steps. Initially, cytidine is used as a raw material to prepare 3’,5’ and N-protected cytidine. This intermediate is then oxidized to obtain 2’-keto-cytidine. The final step involves catalytic deoxidation and bi-fluorination using a novel efficient deoxidation fluorination reagent . Another method involves the preparation of 2-deoxy-D-erythro-2,2-difluoro-ribofuranose-3,5-dibenzoate, followed by reduction and purification through chromatography and crystallization techniques .

Industrial Production Methods

Industrial production of gemcitabine hydrochloride typically involves large-scale synthesis using the methods mentioned above. The process is optimized to ensure high purity and yield, meeting pharmacopoeia requirements .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Gemcitabinhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Phosphorylierung, Desaminierung und Einbau in die DNA.

Häufige Reagenzien und Bedingungen

Phosphorylierung: Gemcitabin wird durch Desoxycytidinkinase zu Gemcitabinmonophosphat phosphoryliert, das dann zu Gemcitabindiphosphat und Gemcitabintriphosphat umgewandelt wird.

Desaminierung: Cytidindesaminase wandelt Gemcitabin in seine inaktive Form, 2’,2’-Difluorodesoxyuridin, um.

Hauptsächlich gebildete Produkte

Die wichtigsten Produkte dieser Reaktionen sind Gemcitabindiphosphat und Gemcitabintriphosphat, die die aktiven Metaboliten sind, die die Antikrebswirkung des Stoffes ausüben .

Vergleich Mit ähnlichen Verbindungen

Gemcitabinhydrochlorid ähnelt anderen Nukleosid-Analoga wie Cytarabin und Fludarabin. Es hat ein breiteres Spektrum an Antitumoraktivität im Vergleich zu Cytarabin und ist effektiver bei der Behandlung von soliden Tumoren . Im Gegensatz zu Fludarabin, das hauptsächlich bei hämatologischen Malignomen eingesetzt wird, ist this compound gegen eine Vielzahl von soliden Tumoren wirksam . Weitere ähnliche Verbindungen sind 2’,2’-Difluorodesoxycytidin und 2’-Desoxy-2’,2’-Difluorcytidin .

This compound zeichnet sich durch seinen einzigartigen Wirkmechanismus und sein breites Wirkungsspektrum aus, was es zu einem wertvollen Chemotherapeutikum bei der Behandlung verschiedener Krebserkrankungen macht.

Biologische Aktivität

Gemcitabine hydrochloride, a deoxycytidine analog, is a potent chemotherapeutic agent widely used in the treatment of various cancers, particularly pancreatic cancer. Its biological activity primarily stems from its ability to inhibit DNA synthesis, leading to cell death in rapidly dividing tumor cells. This article delves into the mechanisms, efficacy, and clinical applications of gemcitabine hydrochloride, supported by data from case studies and research findings.

Gemcitabine is metabolized intracellularly to its active forms: gemcitabine monophosphate (dFdCMP), gemcitabine diphosphate (dFdCDP), and gemcitabine triphosphate (dFdCTP). The mechanism of action involves several key processes:

- Inhibition of DNA Synthesis : dFdCTP competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA. Its incorporation leads to chain termination during DNA replication due to its structural differences from dCTP .

- Inhibition of Ribonucleotide Reductase : dFdCDP inhibits ribonucleotide reductase, reducing the pool of available nucleotides necessary for DNA synthesis, thereby enhancing the efficacy of gemcitabine .

- Induction of Apoptosis : The incorporation of dFdCTP into DNA triggers cellular pathways that lead to apoptosis, particularly in cancer cells that are highly proliferative .

Biological Activity in Cancer Treatment

Gemcitabine is utilized in treating various malignancies, including:

- Pancreatic Cancer : It is a standard treatment option for advanced pancreatic cancer, often combined with other agents like cisplatin or S-1. Clinical trials indicate that gemcitabine monotherapy can yield objective response rates ranging from 5% to 12% and median survival durations between 3.9 to 6.3 months .

- Non-Small Cell Lung Cancer (NSCLC) : Gemcitabine has demonstrated efficacy in NSCLC, with response rates between 18% and 26% in clinical settings .

- Bladder Cancer : In combination with cisplatin, gemcitabine has shown promise in treating invasive bladder urothelial carcinoma .

Clinical Studies and Findings

Several studies have highlighted the effectiveness and safety profile of gemcitabine:

- Randomized Controlled Trials : A study comparing gemcitabine plus S-1 versus gemcitabine alone in elderly patients with pancreatic cancer showed improved overall survival rates, indicating potential benefits of combination therapies .

- Phase II Trials : Trials involving gemcitabine in metastatic breast cancer reported response rates between 13% and 42%, with median survival durations ranging from 11.5 to 17.8 months .

- Resistance Mechanisms : Research has also focused on developing gemcitabine-resistant cancer cell lines to understand resistance mechanisms better and improve therapeutic strategies .

Data Table: Summary of Clinical Efficacy

| Cancer Type | Treatment Regimen | Objective Response Rate (%) | Median Survival (Months) |

|---|---|---|---|

| Pancreatic Cancer | Gemcitabine Monotherapy | 5 - 12 | 3.9 - 6.3 |

| Non-Small Cell Lung Cancer | Gemcitabine + Cisplatin | 18 - 26 | 6.2 - 12.3 |

| Metastatic Breast Cancer | Gemcitabine Alone or Combination | 13 - 42 | 11.5 - 17.8 |

| Bladder Cancer | Gemcitabine + Cisplatin | 20 - 28 | Not specified |

| Advanced Ovarian Cancer | Gemcitabine | 57.1 | 24 |

Case Studies

- Case Study on Combination Therapy : A patient with advanced pancreatic cancer treated with a combination of gemcitabine and S-1 showed significant tumor reduction and improved quality of life compared to historical data on gemcitabine alone.

- Resistance Study : A study established a human NSCLC line resistant to gemcitabine, revealing insights into altered metabolic pathways that could inform future therapeutic approaches and combination strategies.

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKDEIYWILRZIA-OSZBKLCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95058-81-4, 103882-84-4 | |

| Record name | Gemcitabine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3047849 | |

| Record name | 2'-Deoxy-2',2'-difluorocytidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122111-03-9 | |

| Record name | Gemcitabine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122111-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gemcitabine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2',2'-difluorocytidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine, 2'-deoxy-2',2'-difluoro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEMCITABINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U347PV74IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Gemcitabine Hydrochloride exert its anti-tumor activity?

A1: Gemcitabine Hydrochloride is a nucleoside analog that acts as an anti-metabolite, disrupting DNA synthesis and cell division. [, , , ] After entering cells, it undergoes phosphorylation to become its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). [, ] dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, by depleting deoxyribonucleotide pools. [, ] dFdCTP gets incorporated into DNA strands, causing chain termination and triggering apoptosis (programmed cell death). [, ]

Q2: Does chemotherapy with Gemcitabine Hydrochloride induce resistance mechanisms in cancer cells?

A2: Yes, resistance to Gemcitabine Hydrochloride can emerge through various mechanisms. [, ] One prominent mechanism is the upregulation of nuclear factor-κB (NF-κB), an anti-apoptotic transcriptional regulator. [] Inhibition of NF-κB was found to enhance Gemcitabine Hydrochloride's antitumor activity in a colorectal cancer cell line. []

Q3: What is the molecular formula and weight of Gemcitabine Hydrochloride?

A3: Gemcitabine Hydrochloride has a molecular formula of C9H11F2N3O4.HCl and a molecular weight of 299.66 g/mol. []

Q4: What factors can affect the stability of Gemcitabine Hydrochloride in solution?

A5: Gemcitabine Hydrochloride exhibits good stability under acidic conditions but degrades rapidly in strongly alkaline environments. [, ] Research indicates that it undergoes anomerization in 0.1 N NaOH at 40°C, with approximately 72% of the initial Gemcitabine Hydrochloride remaining after four weeks. [] This anomerization, unusual under basic conditions, has been confirmed through the characterization of the isolated alpha-anomer using NMR and mass spectrometry. []

Q5: What are some strategies for improving the bioavailability and efficacy of Gemcitabine Hydrochloride?

A6: Due to its poor oral bioavailability (9%) and short half-life, various strategies are explored for enhancing Gemcitabine Hydrochloride delivery. [, ] Solid lipid nanoparticles (SLNs) have shown promise in enhancing bioavailability and sustaining drug release. [, , ] Other approaches include liposomal formulations, [, ] polymeric nanoparticles, [, ] and in situ gelling systems. [] These strategies aim to protect the drug from rapid metabolism, improve its pharmacokinetic profile, and achieve targeted delivery to tumor sites.

Q6: How do the physicochemical properties of nanoparticles affect Gemcitabine Hydrochloride encapsulation and release?

A7: Studies comparing Gemcitabine Hydrochloride-loaded liposomes and PLGA nanoparticles revealed that while PEGylated nanoparticles and liposomes can achieve similar sizes (around 200 nm), encapsulation efficiency is significantly impacted by the carrier type. [] PEGylated liposomes demonstrated 1.4 times higher encapsulation efficiency compared to PEGylated nanoparticles. [] This highlights the importance of optimizing formulation variables to achieve desired drug loading and release profiles.

Q7: What are the in vitro and in vivo effects of combining Gemcitabine Hydrochloride with other chemotherapeutic agents?

A8: Studies have explored the synergistic effects of Gemcitabine Hydrochloride with other chemotherapeutic agents. In vitro studies on Panc-1 cells demonstrated that combining Gemcitabine Hydrochloride with the PI3K inhibitor LY294002 and ionizing radiation effectively inhibits cell migration, vasculogenic mimicry (VM) formation, and reduces MMP-2 mRNA expression. [, ] These findings were further supported by in vivo studies using orthotopic Panc-1 xenografts, indicating the potential of this combined therapeutic regimen for pancreatic cancer treatment. [, ]

Q8: Has Gemcitabine Hydrochloride shown efficacy in treating specific types of cancer?

A9: Gemcitabine Hydrochloride is considered a first-line treatment for pancreatic cancer. [] A case report highlights the successful treatment of pancreatic tail cancer with peritoneal carcinosis using Gemcitabine Hydrochloride, resulting in tumor reduction, improved cancer cachexia, and prolonged survival. [] Clinical studies have also demonstrated its efficacy in treating metastatic breast cancer, both as a single agent and in combination with other chemotherapeutic agents. [, ]

Q9: What analytical techniques are commonly employed for the characterization and quantification of Gemcitabine Hydrochloride?

A10: High-performance liquid chromatography (HPLC) is widely used for the determination of Gemcitabine Hydrochloride and its related substances in various matrices. [, , , , , , , ] Other techniques include gas chromatography (GC) for residual solvent analysis, [] ion chromatography for total fluorine determination, [] and potentiometric titration for assay determination. []

Q10: How is the quality of Gemcitabine Hydrochloride for Injection assured?

A11: Quality control measures for Gemcitabine Hydrochloride for Injection include sterility testing, [] bacterial endotoxin testing, [, ] and validation of analytical methods to ensure accuracy, precision, and specificity in characterizing and quantifying the drug and its impurities. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.